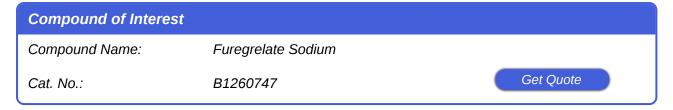


Furegrelate Sodium: A Technical Whitepaper on its Discovery, Mechanism, and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Furegrelate Sodium, chemically known as the sodium salt of 5-(3-pyridinylmethyl)benzofuran-2-carboxylic acid, is a potent and selective inhibitor of thromboxane A2 synthase.[1][2] Initially developed by the Pharmacia Corporation, it was investigated for its potential therapeutic applications in conditions characterized by platelet aggregation and vasoconstriction, such as arrhythmias, ischemic heart disorders, and thrombosis.[3] Despite promising preclinical and early clinical findings, its development was ultimately discontinued.[3] This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental findings related to **Furegrelate Sodium**. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Discovery and History

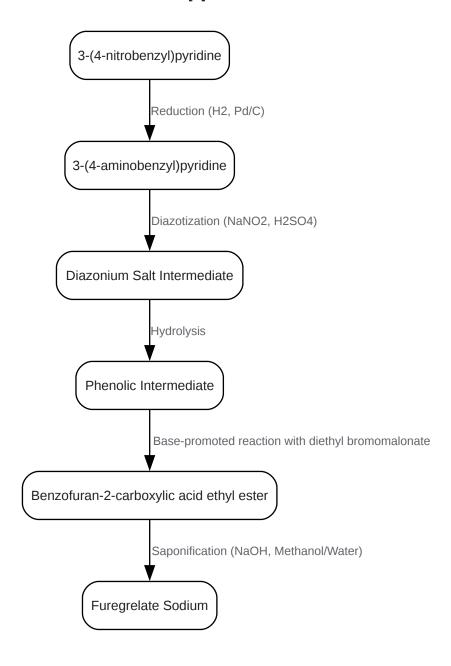
Furegrelate Sodium (U-63557A) emerged from research focused on identifying specific inhibitors of thromboxane A2 (TxA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of the potent pro-aggregatory and vasoconstrictive agent, TxA2. [2][3][4] Developed by Pharmacia Corporation (later acquired by Pfizer), the primary therapeutic goal was to mitigate the pathological effects of excessive TxA2 production in cardiovascular diseases.[3]



Early studies demonstrated that **Furegrelate Sodium** is a potent and selective inhibitor of thromboxane synthase.[1][2] It showed promise in preclinical models and early-phase human clinical trials for its antiplatelet effects.[4][5] However, for reasons that are not extensively detailed in publicly available literature, the clinical development of **Furegrelate Sodium** was discontinued.[3] Despite this, it remains a valuable tool in research for studying the role of thromboxane A2 in various physiological and pathological processes.[6]

Synthesis of Furegrelate Sodium

The synthesis of **Furegrelate Sodium** has been described in the scientific literature. A plausible synthetic route is outlined below.[3]



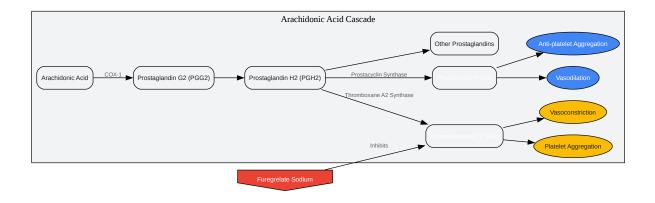


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A schematic overview of a possible synthetic route towards Furegrelate.

Mechanism of Action

Furegrelate Sodium exerts its pharmacological effect by specifically inhibiting the enzyme thromboxane A2 synthase.[3][7] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TxA2).[3] By blocking this step, **Furegrelate Sodium** effectively reduces the production of TxA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] This targeted inhibition shunts the precursor PGH2 towards the formation of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and antiaggregatory properties.[3]



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Signaling pathway illustrating the mechanism of action of **Furegrelate Sodium**.

Quantitative Data Summary



The following tables summarize key quantitative data from preclinical and clinical studies of **Furegrelate Sodium**.

Table 1: In Vitro Efficacy

Parameter	Value	Species/System	Reference
IC₅₀ (TxA2 Synthase)	15 nM	Human Platelet Microsomes	[1]

Table 2: Pharmacokinetic Parameters in Humans (Single Oral Dose)

Parameter	200 mg Dose	400 mg Dose	800 mg Dose	1600 mg Dose	Reference
Tmax (hr)	1.0 - 1.7	1.0 - 1.7	1.0 - 1.7	1.0 - 1.7	[5][8]
t½ (hr)	3.5 - 5	3.5 - 5	3.5 - 5	3.5 - 5	[5]
Bioavailability	80-90%	80-90%	80-90%	80-90%	[3]
Renal Excretion (% of dose)	62-78% (as parent drug)	62-78%	62-78%	62-78%	[8]

Table 3: Pharmacokinetic Parameters in Humans (Multiple Oral Doses - 4.5 days, BID)

Parameter	200 mg	400 mg	800 mg	1600 mg	Reference
Peak Serum Conc. (Day 5)	-	-	-	-	[9]
t½ke (hr, Day 5)	~2	~2	~2	~2	[9]

Table 4: Animal Study Data (Neonatal Piglets with Hypoxia-Induced Pulmonary Hypertension)



Parameter	Control (Normoxia)	Нурохіа	Hypoxia + Furegrelate (3 mg/kg, TID)	Reference
Pulmonary Vascular Resistance Index (PVRI)	Normal	2.55-fold increase	Reduced increase	[3]
Arterial Distensibility	Normal	33% reduction	20% reduction	[3]

Experimental Protocols

This section outlines the general methodologies for key experiments involving **Furegrelate Sodium**. For detailed, step-by-step protocols, it is recommended to consult the primary research articles cited.

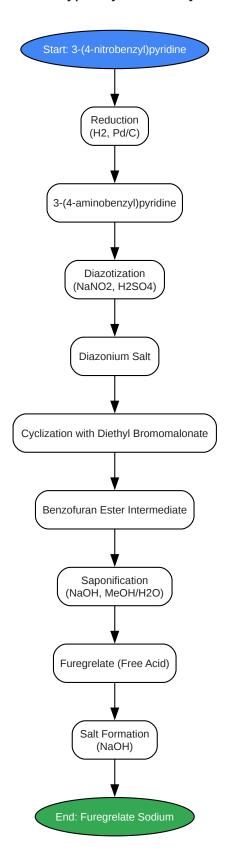
Synthesis of Furegrelate Sodium

A general laboratory-scale synthesis protocol is as follows:

- Reduction of 3-(4-nitrobenzyl)pyridine: The starting material, 3-(4-nitrobenzyl)pyridine, is reduced to 3-(4-aminobenzyl)pyridine. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]
- Diazotization: The resulting amino group is converted to a diazonium salt. This is done by reacting the 3-(4-aminobenzyl)pyridine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures.[3]
- Formation of the Benzofuran Ring System: The diazonium salt is then subjected to conditions that promote intramolecular cyclization to form the benzofuran core. This step may involve a base-promoted reaction with a suitable reagent like diethyl bromomalonate.[3]
- Saponification: The ester group on the benzofuran ring is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
 [3]



• Salt Formation: The final product, **Furegrelate Sodium**, is obtained by treating the carboxylic acid with a sodium source, typically sodium hydroxide.





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Experimental workflow for the synthesis of Furegrelate Sodium.

Measurement of Thromboxane B2 (TxB2) Levels

The efficacy of **Furegrelate Sodium** is often assessed by measuring the levels of Thromboxane B2 (TxB2), the stable, inactive metabolite of TxA2.

- Sample Collection: Whole blood is collected from subjects. For serum TxB2 measurement, the blood is allowed to clot. For plasma or urine measurements, appropriate anticoagulants or collection procedures are used.
- Sample Processing: Serum is separated by centrifugation after clotting. Plasma is obtained by centrifuging anticoagulated blood. Urine samples may be used directly or after appropriate dilution.
- Analysis: TxB2 levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA). These assays involve the use of an antibody specific for TxB2 and a labeled TxB2 tracer. The amount of tracer that binds to the antibody is inversely proportional to the amount of TxB2 in the sample.
- Data Interpretation: A reduction in TxB2 levels in subjects treated with **Furegrelate Sodium**, compared to baseline or placebo, indicates inhibition of thromboxane synthase.

Platelet Aggregation Assay

The effect of **Furegrelate Sodium** on platelet function is directly measured using platelet aggregation assays.

- Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to separate the PRP.
- Platelet Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmittance is established.
- Addition of Agonist: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.



- Data Recording: As platelets aggregate, the light transmittance through the PRP increases.
 This change is recorded over time to generate an aggregation curve.
- Inhibition Assessment: The extent of platelet aggregation in the presence of Furegrelate
 Sodium is compared to that in its absence (control) to determine the inhibitory effect of the compound.

Conclusion

Furegrelate Sodium is a well-characterized, potent, and selective inhibitor of thromboxane A2 synthase. Although its clinical development was halted, it has played a significant role in advancing our understanding of the role of thromboxane A2 in health and disease. The data and experimental protocols summarized in this technical guide provide a comprehensive resource for researchers and scientists working in the fields of pharmacology, drug discovery, and cardiovascular medicine. The continued use of Furegrelate Sodium as a research tool will undoubtedly contribute to further discoveries in these areas.

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